tert-butyl 4-chlorobenzoylcarbamate
Description
tert-Butyl 4-chlorobenzoylcarbamate is a carbamate derivative featuring a tert-butyl group and a 4-chlorobenzoyl substituent. Carbamates are widely utilized in pharmaceutical and agrochemical synthesis due to their stability and versatility as protecting groups for amines. The tert-butyl group enhances steric protection, while the 4-chlorobenzoyl moiety introduces electron-withdrawing effects, influencing reactivity and intermolecular interactions.
Properties
Molecular Formula |
C12H14ClNO3 |
|---|---|
Molecular Weight |
255.7 g/mol |
IUPAC Name |
tert-butyl N-(4-chlorobenzoyl)carbamate |
InChI |
InChI=1S/C12H14ClNO3/c1-12(2,3)17-11(16)14-10(15)8-4-6-9(13)7-5-8/h4-7H,1-3H3,(H,14,15,16) |
InChI Key |
RIMREVTWFVJWNL-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC(=O)C1=CC=C(C=C1)Cl |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=O)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-butyl 4-chlorobenzoylcarbamate typically involves the reaction of 4-chlorobenzoyl chloride with tert-butyl carbamate in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Chemical Reactions Analysis
Tert-butyl N-(4-chlorobenzoyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the tert-butyl group can be replaced by other nucleophiles.
Oxidation and Reduction:
Common reagents used in these reactions include strong acids like hydrochloric acid for hydrolysis and bases like sodium hydroxide . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Tert-butyl N-(4-chlorobenzoyl)carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl 4-chlorobenzoylcarbamate involves its role as a protecting group for amines. It forms a stable carbamate linkage with the amine, preventing unwanted reactions during synthetic processes . The compound can be removed under mild acidic or basic conditions, releasing the free amine for further reactions .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituent |
|---|---|---|---|---|
| tert-Butyl (4-chlorophenethyl)carbamate | 167886-56-8 | C₁₃H₁₈ClNO₂ | 255.74 | 4-Chlorophenethyl |
| tert-Butyl 4-(chloromethyl)phenylcarbamate | 916578-53-5 | C₁₂H₁₆ClNO₂ | 241.72 | 4-(Chloromethyl)phenyl |
| tert-Butyl (3s,4r)-pyrrolidine derivative | 1186654-76-1 | C₁₇H₂₅NO₄ | 307.40 | Hydroxymethyl, methoxyphenyl |
Key Observations:
- Molecular Weight: The pyrrolidine derivative (307.40 g/mol) has the highest molecular weight due to its complex heterocyclic structure .
- The 4-(chloromethyl)phenyl group () offers a reactive site for nucleophilic substitution, making it valuable in further functionalization . The hydroxymethyl and methoxyphenyl groups () increase polarity and hydrogen-bonding capacity, affecting crystallinity and biological activity .
Reactivity and Stability
Table 2: Reactivity and Stability Profiles
Key Findings:
- tert-Butyl Carbamates: Generally stable under storage conditions (room temperature, dry environments) but reactive toward strong acids/bases, similar to tert-butyl alcohol .
- Chloromethyl Group: The 4-(chloromethyl)phenylcarbamate () is more reactive than the phenethyl analog due to the labile C-Cl bond, enabling cross-coupling or alkylation reactions .
- Pyrrolidine Derivative: Stability is enhanced by the rigid pyrrolidine ring, though the hydroxymethyl group may introduce sensitivity to oxidation .
Research and Application Insights
- Pharmaceutical Intermediates: The 4-chlorophenethylcarbamate () is employed in peptide synthesis, leveraging its stability under basic conditions .
- Chemical Synthesis: The chloromethylphenyl derivative () is a precursor for functionalized aromatics, highlighting the role of reactive substituents in diversification .
- Safety Protocols: While tert-butyl carbamates are generally low-risk, workplace controls (e.g., ventilation, PPE) remain critical, as seen in tert-butyl alcohol guidelines .
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